

UMI-77 half-life in vitro and in vivo

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Compound of Interest

Compound Name: UMI-77-d4

Cat. No.: B12424452

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UMI-77 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with the selective Mcl-1 inhibitor, UMI-77.

Frequently Asked Questions (FAQs)

Q1: What is the in vitro half-life of UMI-77?

UMI-77 exhibits moderate metabolic stability. In studies using pooled mice liver microsomes, the in vitro half-life of UMI-77 was determined to be 45 minutes.^[1]

Q2: Has the in vivo half-life of UMI-77 been determined?

While in vivo efficacy of UMI-77 has been demonstrated in a BxPC-3 xenograft mouse model, the provided research does not specify a precise in vivo half-life.^{[1][2]} However, its in vitro microsomal stability was considered promising for in vivo studies as it can correlate with in vivo plasma clearance.^[1]

Q3: What is the mechanism of action for UMI-77?

UMI-77 is a selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.^{[1][2][3]} UMI-77 binds to the BH3 binding groove of Mcl-1 with a reported K_i of 490 nM, showing selectivity over other anti-apoptotic Bcl-2 family members.^{[1][3]} By binding to Mcl-1, UMI-77 blocks the heterodimerization of Mcl-1 with pro-

apoptotic proteins such as Bax and Bak.^{[1][3]} This disruption allows Bax and Bak to induce the intrinsic apoptotic pathway, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-3.^{[1][3]}

Data Summary

Table 1: UMI-77 Half-Life and Binding Affinity

Parameter	Value	Source
In Vitro Half-life (Mouse Liver Microsomes)	45 minutes	^[1]
Mcl-1 Binding Affinity (Ki)	490 nM	^{[1][2][3]}

Table 2: UMI-77 IC50 Values in Pancreatic Cancer Cell Lines

Cell Line	IC50 Value	Source
BxPC-3	3.4 µM	^{[1][2]}
Panc-1	4.4 µM	^{[1][2]}
MiaPaCa-2	12.5 µM	^[2]
AsPC-1	16.1 µM	^[2]
Capan-2	5.5 µM	^[2]

Experimental Protocols & Methodologies

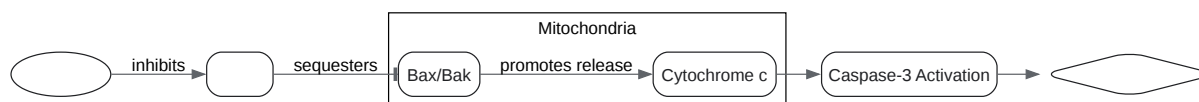
In Vitro Microsomal Stability Assay

- Objective: To determine the in vitro metabolic stability of UMI-77.
- Methodology: UMI-77 is incubated with pooled mice liver microsomes. The concentration of UMI-77 is measured at various time points to determine the rate of metabolism. The half-life (T1/2) is then calculated from these measurements.^[1]

In Vivo Efficacy Study (BxPC-3 Xenograft Model)

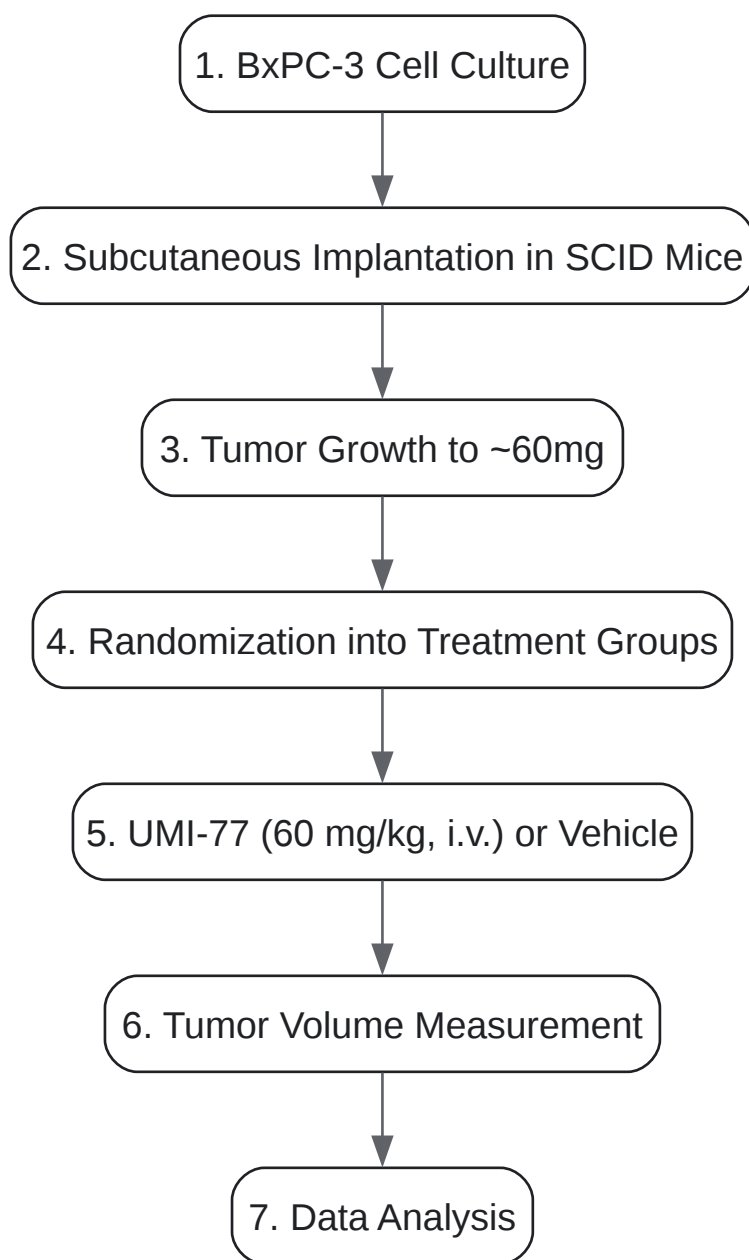
- Objective: To evaluate the anti-tumor activity of UMI-77 in a living organism.
- Animal Model: Severe Combined Immunodeficient (SCID) mice.
- Tumor Inoculation: BxPC-3 pancreatic cancer cells are inoculated subcutaneously into the mice.
- Treatment: Once tumors are palpable (approximately 60 mg), mice are treated with UMI-77. A typical dosing regimen is 60 mg/kg administered intravenously for 5 consecutive days per week for two weeks.[1][2]
- Outcome Measures: Tumor growth is monitored and compared between the UMI-77 treated group and a vehicle-treated control group.[1]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of UMI-77 as an Mcl-1 inhibitor leading to apoptosis.



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Caption: Experimental workflow for the in vivo BxPC-3 xenograft mouse model.

Troubleshooting Guide

Q4: I am observing lower than expected efficacy of UMI-77 in my cell culture experiments. What could be the issue?

- **Cell Line Sensitivity:** Different cell lines exhibit varying sensitivity to UMI-77. As shown in Table 2, IC50 values can range from 3.4 μM to 16.1 μM .^{[1][2]} Ensure you are using an appropriate concentration for your specific cell line.
- **Compound Stability:** Ensure proper storage and handling of the UMI-77 compound to maintain its activity.
- **Treatment Duration:** UMI-77 induces apoptosis in a time and dose-dependent manner.^{[1][3]} Consider optimizing the treatment duration for your experimental setup.

Q5: My in vivo xenograft study is not showing significant tumor growth inhibition. What are some potential reasons?

- **Drug Administration:** Intravenous (i.v.) administration is a reported method for UMI-77 in xenograft models.^{[1][2]} Inconsistent or improper administration can affect drug delivery and efficacy.
- **Dosage:** The reported effective dose is 60 mg/kg.^{[1][2]} Dosage may need to be optimized for different animal models or tumor types.
- **Tumor Burden:** Treatment initiated at a smaller tumor volume may yield better results. The cited studies began treatment when tumors reached approximately 60 mg.^[1]

Q6: I am having trouble with the solubility of UMI-77. How can I address this?

- **Solvent Choice:** UMI-77 is reported to be soluble in DMSO.^[4] For in vivo studies, a formulation involving PEG300 and ddH2O has been described.^[2]
- **Preparation Technique:** For preparing solutions, warming the tube at 37°C or using an ultrasonic bath may aid in dissolution.^[4] It is also recommended to use freshly prepared solutions.^[2]

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References

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